Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C16H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate, followed by a series of steps including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .
Scientific Research Applications
Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential treatments for Alzheimer’s disease and other neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic molecules, including spirocyclic compounds and heterocyclic derivatives.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: This compound is structurally similar and is used as a building block in the synthesis of pharmaceutical compounds.
N-Benzylpiperidine-4-carboxaldehyde: Another similar compound used in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase.
Uniqueness
Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and its applications in the synthesis of complex molecules highlight its importance in scientific research .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 4-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-13(18)11-14-7-9-17(10-8-14)16(19)20-12-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
InChI Key |
UCIDXSWDJIKWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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